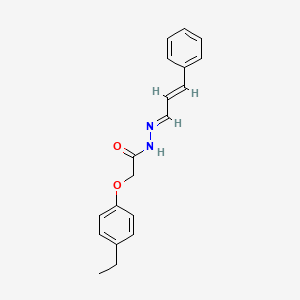![molecular formula C14H13N3O4 B5577557 1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves the reaction of corresponding β-diketohydrazones with substituted arylhydrazines in acidic media, leading to compounds with nonplanar structures due to varying dihedral angles between the phenyl rings and the central pyrazole ring. This process is characterized by weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions, alongside trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been investigated through X-ray diffraction (XRD), revealing nonplanar geometries and supported by various weak intermolecular interactions. These structures are significant for understanding the spatial arrangement and potential reactivity of the compound (Bustos et al., 2015).
Chemical Reactions and Properties
Reactivity studies involving similar pyrazole compounds have shown that hydrazinolysis can lead to products like 1-(1H-pyrazol-3-yl)ethanone hydrazone, highlighting the versatile nature of these compounds in chemical reactions. Oxidative processes have also been utilized to yield various pyrazole-derived acids (Smolyar, 2010).
Physical Properties Analysis
The physical properties, including vibrational frequencies and molecular geometry of related pyrazole derivatives, have been extensively studied using spectroscopic methods and theoretical calculations. These studies reveal insights into the stability, charge distribution, and reactivity of the molecule, which are crucial for understanding its physical behavior (Mary et al., 2015).
Chemical Properties Analysis
Chemical properties of pyrazole derivatives, such as 1-acetyl pyrazoles, have been explored through solvent-free synthesis methods, showing the influence of substituents on their chemical behavior. Spectral data and chemical shifts provide detailed insights into the electronic structure and reactivity of these compounds, demonstrating their potential in various chemical contexts (Thirunarayanan & Sekar, 2016).
科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds, offering insights into chemical reactions and molecular transformations. For example, the hydrazinolysis of related nitropyridinones leads to the formation of pyrazole derivatives, highlighting the compound's role in generating new chemical entities with potential applications in pharmaceuticals and materials science (Smolyar, 2010). Further, reactions with hydrazine derivatives produce pyrazole and pyrimidine derivatives, underscoring its utility in diversifying chemical libraries for drug discovery (El-Sawy et al., 2014).
Luminescent Sensing
This chemical scaffold contributes to the development of materials for luminescent sensing, offering innovative approaches to detecting environmental pollutants and ions. A study demonstrated the synthesis of novel metal-organic frameworks (MOFs) that exhibit sensitive detection of nitrobenzene and iron(III) ions, highlighting the compound's application in creating dual-functional materials for environmental monitoring (Zhang et al., 2017).
Molecular Structures and Interaction Studies
Research into substituted pyrazole derivatives provides insights into molecular structures and interactions. Studies reveal nonplanar molecular structures with weak intermolecular interactions, offering a deeper understanding of the structural basis for the compound's reactivity and potential binding properties, which could inform the design of new molecules for specific applications (Bustos et al., 2015).
特性
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrobenzoyl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8-13(10(3)18)9(2)16(15-8)14(19)11-5-4-6-12(7-11)17(20)21/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAOQUXGBYQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

